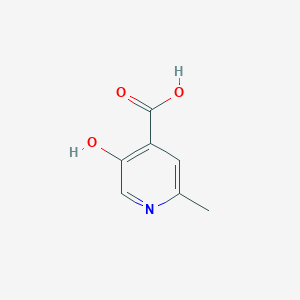

5-Hydroxy-2-methylisonicotinic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)3-8-4/h2-3,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFCGNPCQFHNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of Substituted Pyridine (B92270) Carboxylic Acids

The construction of the core pyridine ring is a primary focus, often accomplished through the functionalization of precursor molecules or by building the ring through cyclization reactions. acsgcipr.orgrsc.org

A common approach to synthesizing substituted pyridines involves starting with a pre-formed pyridine ring and introducing the desired functional groups. For instance, 3,5-dimethylpyridine (B147111) can be oxidized to form 5-methylnicotinic acid. chemicalbook.com This method relies on the selective oxidation of one methyl group over the other.

Another strategy involves the use of N-oxides. Pyridine N-oxides can be activated and subsequently reacted with nucleophiles to introduce substituents at specific positions. nih.gov For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), can yield 2-substituted pyridines. organic-chemistry.org

The transformation of existing functional groups is also a key strategy. For example, a nitrile group can be hydrolyzed to a carboxylic acid, or a hydroxyl group can be introduced via nucleophilic aromatic substitution on a suitably activated precursor.

Building the pyridine ring from acyclic precursors is a powerful method for controlling the substitution pattern. rsc.org These methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines. acsgcipr.org

One classic example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. acsgcipr.org Variations of this method allow for the synthesis of a wide range of substituted pyridines.

Modern approaches utilize metal-catalyzed cycloaddition reactions. For instance, the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals, offers an efficient route to polysubstituted pyridines. acsgcipr.org Another approach involves a tandem cycloaddition/cycloreversion sequence using 1,4-oxazin-2-one intermediates, which can react with alkynes to form highly substituted pyridines. nih.gov

| Cyclization Strategy | Precursors | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Forms dihydropyridines which are then oxidized. acsgcipr.org |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Metal-catalyzed, high efficiency for polysubstituted pyridines. acsgcipr.org |

| Tandem Cycloaddition/Cycloreversion | 1,4-Oxazin-2-ones, Alkynes | Highly reactive precursors, wide scope of alkynes. nih.gov |

| Metal-free Condensation | α,β-Unsaturated aldehydes, Propargylamine | Mild conditions, catalyzed by NaHCO3. nih.gov |

Regioselective Synthesis and Functionalization Approaches

Controlling the position of functional groups on the pyridine ring is crucial. The inherent electronic properties of pyridine, being an electron-deficient heterocycle, typically direct nucleophilic attack to the C2 and C4 positions and electrophilic attack to the C3 position. nih.gov Overcoming this inherent reactivity to achieve other substitution patterns requires specialized techniques.

Directed metalation is a powerful tool for regioselective functionalization. A directing group, often containing a heteroatom, is first installed on the pyridine ring. This group then coordinates to a metal, directing the deprotonation and subsequent functionalization to a specific adjacent position.

The use of blocking groups is another effective strategy. A temporary group can be placed at a reactive position to prevent its functionalization, allowing a reaction to occur at a less favored site. chemrxiv.orgchemrxiv.org For example, a maleate-derived blocking group has been used to achieve selective C4-alkylation of pyridines. chemrxiv.orgchemrxiv.orgnih.gov

Palladium-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical method for modifying heteroaromatic compounds like pyridine. rsc.orgmdpi.comnih.gov These reactions allow for the direct conversion of C-H bonds into new C-C, C-N, C-O, or C-halogen bonds, often with high regioselectivity. nih.govthieme-connect.de

The regioselectivity of these reactions can often be controlled by the choice of ligands, directing groups, and reaction conditions. researchgate.netacs.org For instance, Pd(II)-catalyzed acylation of arenes can be directed to the ortho position by a coordinating group. mdpi.com In the context of pyridine synthesis, palladium catalysis can be employed in cross-coupling reactions, such as the Suzuki coupling of a pyridine boronic acid with a suitable partner. nih.gov

| Functionalization Technique | Description | Example Application |

| Directed Metalation | A directing group guides a metal to a specific C-H bond for functionalization. | Ortho-lithiation of a substituted pyridine. |

| Blocking Groups | A temporary group blocks a reactive site to allow functionalization elsewhere. | C4-alkylation of pyridine using a maleate-derived blocking group. chemrxiv.orgchemrxiv.orgnih.gov |

| Palladium-Catalyzed C-H Activation | Direct conversion of a C-H bond to a new functional group using a palladium catalyst. rsc.org | Arylation of electron-rich heteroarenes with aryl bromides. acs.org |

Advanced Derivatization Chemistry of 5-Hydroxy-2-methylisonicotinic Acid

The functional groups of this compound offer multiple avenues for further derivatization. The carboxylic acid group can be converted into esters, amides, or other acid derivatives through standard organic transformations. The hydroxyl group can be alkylated or acylated to introduce a variety of substituents.

The pyridine nitrogen can also be a site for derivatization. For example, it can be N-oxidized, which can activate the ring for further functionalization. nih.gov The methyl group can potentially be functionalized through radical reactions or by conversion to a more reactive species.

Furthermore, the aromatic ring itself can undergo further substitution reactions, although the existing substituents will influence the position of any new groups. For instance, the hydroxyl group is an activating group and will direct electrophilic substitution, while the carboxylic acid is a deactivating group.

Carboxylic Acid Group Functionalization (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a key site for derivatization, most commonly through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.comyoutube.comkhanacademy.org This reaction is typically performed in the presence of a strong acid catalyst like sulfuric acid and an excess of the alcohol, which also serves as the solvent. masterorganicchemistry.comkhanacademy.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

More contemporary methods for esterification that offer milder conditions and broader functional group tolerance are also applicable. These can include the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base. organic-chemistry.org Another approach involves the use of a polymer-supported triphenylphosphine (B44618) catalyst with 2,4,6-trichloro-1,3,5-triazine and sodium carbonate, which allows for rapid esterification under sonochemical conditions. organic-chemistry.org

| Esterification Method | Reagents | Key Features |

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction, requires excess alcohol. masterorganicchemistry.comyoutube.comkhanacademy.org |

| EDCI Coupling | EDCI, Base, Alcohol | Mild conditions, good for sensitive substrates. organic-chemistry.org |

| Sonochemical Method | Polymer-supported PPh₃, 2,4,6-trichloro-1,3,5-triazine, Na₂CO₃, Methanol | Rapid reaction times, high purity of products. organic-chemistry.org |

Amidation: The formation of amides from the carboxylic acid group of this compound is another important transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. youtube.com Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or EDCI provides a more direct route to the amide. In some instances, the synthesis of carbohydrazide (B1668358) derivatives has been reported, which involves the reaction of the corresponding ester with hydrazine (B178648) hydrate. nih.govmdpi.com These carbohydrazides can then be further reacted with isocyanates or isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively. nih.gov

Hydroxyl Group Modification and Reactivity

The phenolic hydroxyl group on the pyridine ring significantly influences the molecule's reactivity and provides a handle for further modification.

The hydroxyl group can undergo O-alkylation to form ethers. This is typically achieved by deprotonation with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. The hydroxyl group also activates the pyridine ring towards electrophilic substitution.

Furthermore, the hydroxyl group can be converted to other functional groups. For instance, tosylation of the hydroxyl group can prepare it for nucleophilic displacement reactions. nih.gov The direct conversion of a hydroxyl group to a halogen has also been demonstrated using visible-light-activated photocatalysis. nih.gov

Methyl Group Transformations

The methyl group at the 2-position of the pyridine ring can also be a site for chemical modification, primarily through oxidation or halogenation reactions.

Selective oxidation of the methyl group to a carboxylic acid can be challenging due to the presence of the other functional groups. However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) have been used for the oxidation of methyl groups on pyridine rings, although this can sometimes lead to the formation of dicarboxylic acids if not carefully controlled. google.comgoogle.com A method using hydrogen peroxide in concentrated sulfuric acid has been reported for the oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid, suggesting a potential route for the selective oxidation of the methyl group in this compound. google.com

The methyl group can also be a precursor to a formyl group, as seen in the related compound 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid. nih.gov This transformation would likely involve initial halogenation of the methyl group followed by hydrolysis.

Oxidation and Reduction Reaction Pathways

The pyridine ring of this compound can undergo both oxidation and reduction, although the conditions must be carefully chosen to avoid unwanted side reactions with the other functional groups.

Oxidation: As mentioned previously, the methyl group can be oxidized. The pyridine ring itself is generally resistant to oxidation, but strong oxidizing conditions can lead to ring cleavage. The hydroxyl group can also be oxidized to a quinone-like structure under certain conditions. For example, hydroxyquinones can be synthesized through methods like the Thiele-Winter acetoxylation, which involves reaction with acetic anhydride and an acid catalyst, followed by hydrolysis and oxidation. mdpi.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com However, this reagent would also likely reduce other functional groups if not protected. Catalytic hydrogenation can be used to reduce the pyridine ring, but this typically requires harsh conditions.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The electronic nature of the pyridine ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, dictates its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The hydroxyl group at the 5-position is a powerful activating group, directing incoming electrophiles to the ortho and para positions. msu.edu Therefore, electrophilic substitution reactions such as nitration and halogenation are expected to occur primarily at the 4- and 6-positions of the pyridine ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. youtube.com

Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles. The presence of the carboxylic acid group further enhances this possibility. However, the positions most susceptible to nucleophilic attack would be those ortho and para to the nitrogen atom.

Novel Synthetic Route Development and Process Optimization

The development of efficient and environmentally friendly synthetic methods is a continuous effort in organic chemistry.

Microwave-Assisted Synthetic Protocols for Analogous Ligands

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgbeilstein-journals.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine-based ligands. organic-chemistry.orgeurekaselect.comrsc.org

For instance, one-pot, multi-component reactions under microwave irradiation have been developed for the synthesis of substituted pyridines and imidazo[1,2-a]pyridines. organic-chemistry.orgrsc.org These methods offer significant advantages in terms of efficiency and atom economy. Microwave-assisted synthesis has also been employed for the dehydrogenative coupling reactions to form pyridines and for the rapid generation of pyridine-3,5-dicarbonitrile (B74902) libraries. eurekaselect.comherts.ac.uk Given the successful application of microwave technology in the synthesis of analogous pyridine and pyrrole (B145914) structures, it is highly probable that similar protocols could be developed or adapted for the efficient synthesis and derivatization of this compound and its analogs. mdpi.com

Photochemical Organocatalytic Functionalization Strategies

Recent advancements in synthetic chemistry have led to the development of novel photochemical methods for the functionalization of pyridines. nih.gov One such strategy employs organocatalysis to generate and utilize pyridinyl radicals, offering a distinct approach to creating new carbon-carbon bonds. acs.org This method diverges from traditional approaches like the Minisci reaction, which often suffer from a lack of regioselectivity. recercat.cat

A key development in this area is a photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds. researchgate.net This process harnesses the reactivity of pyridinyl radicals, which are generated through the single-electron transfer (SET) reduction of pyridinium (B92312) ions. recercat.cat These pyridinyl radicals can then effectively couple with allylic radicals. acs.org

Central to this strategy is the identification of a dithiophosphoric acid that performs three crucial catalytic roles. nih.gov It first acts as a Brønsted acid to protonate the pyridine, forming a pyridinium ion. researchgate.net Subsequently, it serves as a single electron transfer (SET) reductant, reducing the pyridinium ion to a pyridinyl radical. nih.gov Finally, it functions as a hydrogen atom abstractor, activating allylic C(sp³)-H bonds to generate an allylic radical. researchgate.net The resulting pyridinyl and allylic radicals then couple with high regioselectivity, forming a new C(sp²)-C(sp³) bond. nih.gov This process is outlined in the proposed mechanism below.

Proposed Mechanism for Photochemical Organocatalytic Allylation of Pyridines

Step 1: Protonation: The dithiophosphoric acid catalyst protonates the pyridine (1a).

Step 2: Single-Electron Transfer (SET): Visible-light excitation of the catalyst facilitates a SET to the pyridinium ion, generating a pyridinyl radical (II). researchgate.net

Step 3: Hydrogen Atom Transfer (HAT): The oxidized catalyst activates an allylic substrate (2) via a hydrogen atom transfer mechanism, producing an allylic radical (III). researchgate.net

Step 4: Radical Coupling: The pyridinyl radical (II) and the allylic radical (III) couple to form the functionalized pyridine product (3). researchgate.net

The scope of this photochemical allylation has been explored with various pyridine and allylic substrates. The reaction generally proceeds at 35 °C under illumination by a 365 nm LED spotlight. researchgate.net

| Pyridine Substrate | Allylic Substrate | Product | Isolated Yield (%) | Regioisomeric Ratio (crude) |

|---|---|---|---|---|

| Pyridine | Cyclohexene | 3-(Cyclohex-2-en-1-yl)pyridine | 75 | >20:1 |

| 4-Phenylpyridine | Cyclohexene | 3-(Cyclohex-2-en-1-yl)-4-phenylpyridine | 80 | >20:1 |

| 3-Methylpyridine (B133936) | Cyclohexene | 5-(Cyclohex-2-en-1-yl)-3-methylpyridine | 62 | >20:1 |

| Pyridine | 1-Methylcyclohexene | 3-(1-Methylcyclohex-2-en-1-yl)pyridine | 70 | >20:1 |

| Pyridine | α-Pinene | 3-((1R,2R,4S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-en-3-yl)pyridine | 55 | >20:1 |

Data sourced from research on photochemical organocatalytic allylation of pyridines. recercat.cat Yields refer to isolated products. Regioisomeric ratios were determined for crude mixtures. recercat.cat

This organocatalytic photochemical strategy represents a significant advance in modifying pyridine heterocycles, offering a pathway to functionalized pyridines with high selectivity. recercat.cat

Biocatalytic Approaches to Pyridine Carboxylic Acid Synthesis

Biocatalysis offers an alternative, environmentally benign approach to the synthesis and modification of pyridine carboxylic acids. Enzymes and whole-cell microbial systems can perform highly specific transformations under mild conditions. nih.gov

Enzymatic Hydroxylation of Pyridine Carboxylic Acids

The direct hydroxylation of the pyridine ring is a synthetically challenging transformation. However, specific enzymes have been identified that can catalyze this reaction with high regioselectivity. nih.gov Nature provides a vast array of hydroxylating enzymes, often relying on metal cofactors or flavin, that can functionalize C-H bonds. acs.org

A notable example is the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920, which was originally isolated for its ability to grow on 6-methylnicotinate. nih.gov This strain possesses a 6-methylnicotinate-2-oxidoreductase that regioselectively hydroxylates the substrate at the C2 position to yield 2-hydroxy-6-methylnicotinate. nih.gov The utility of this enzymatic activity has been extended to a range of other pyridine carboxylic acid derivatives using resting cells of the bacterium. nih.gov These biotransformations consistently result in mono-hydroxylation at the carbon atom located between the ring nitrogen and the carbon bearing the carboxyl group. nih.gov

| Substrate (Educt) | Product | Type of Transformation |

|---|---|---|

| Nicotinic acid | 2-Hydroxynicotinic acid | Regioselective mono-hydroxylation |

| 6-Methylnicotinic acid | 2-Hydroxy-6-methylnicotinic acid | Regioselective mono-hydroxylation |

| 6-Chloronicotinic acid | 2-Hydroxy-6-chloronicotinic acid | Regioselective mono-hydroxylation |

| 5,6-Dichloronicotinic acid | 2-Hydroxy-5,6-dichloronicotinic acid | Regioselective mono-hydroxylation |

Data sourced from biotransformation studies using resting cells of Ralstonia/Burkholderia sp. strain DSM 6920. nih.gov

This enzymatic system demonstrates a remarkable ability to hydroxylate various substituted nicotinic acids, providing a biocatalytic route to valuable hydroxylated heterocyclic compounds. nih.gov

Microbial Transformations in Heterocyclic Compound Production

The metabolic pathways of microorganisms are a rich source of chemical transformations for producing or modifying heterocyclic compounds like pyridine and its derivatives. nih.gov Both aerobic and anaerobic biodegradation pathways for these compounds have been identified in various bacteria and fungi. nih.gov The rate and pathway of transformation are highly dependent on the nature and position of substituents on the pyridine ring. nih.gov For instance, pyridine carboxylic acids generally exhibit a higher transformation rate compared to methylpyridines or halogenated pyridines. nih.gov

Microorganisms can be employed to carry out specific synthetic steps. For example, the oxidation of an alkyl side chain on a pyridine ring can lead to the formation of a hydroxyalkyl pyridine or a pyridine carboxylic acid. semanticscholar.org Pseudomonas sp. strain KM-3 can transform 3-methylpyridine (3-picoline) into 3-hydroxymethylpyridine by oxidizing the methyl group. semanticscholar.org The industrial production of nicotinic acid (a pyridine carboxylic acid) often relies on the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. nih.gov

Furthermore, microorganisms can degrade pyridine derivatives through ring cleavage. semanticscholar.org For example, 2- and 3-hydroxypyridine (B118123) can be transformed by certain bacteria into 2,5-dihydroxypyridine, which is then susceptible to ring fission to produce maleamic acid. semanticscholar.org The degradation of picolinic acid, an isomer of nicotinic acid, has been studied in Bordetella bronchiseptica, which can convert 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine. mdpi.com These metabolic capabilities highlight the potential of using microbial systems for the bespoke synthesis of complex pyridine derivatives. nih.govmdpi.com

Coordination Chemistry and Metal Complexation Research

Ligand Properties of 5-Hydroxy-2-methylisonicotinic Acid

The coordination behavior of this compound is dictated by its electronic and structural features, particularly the presence of multiple potential donor atoms.

This compound possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the hydroxyl group, and the oxygen atoms of the carboxylate group. The molecule can act as a versatile ligand, exhibiting various chelation and bridging modes. Typically, upon deprotonation, the carboxylate group offers a bidentate binding site, while the hydroxyl group and the pyridine nitrogen can also participate in coordination.

The most common chelation mode for similar hydroxypyridine carboxylic acid ligands involves the formation of a stable five- or six-membered ring through the coordination of the metal ion with the carboxylate oxygen and the pyridine nitrogen or the hydroxyl oxygen. For instance, in related 3-hydroxypyridine-2-carboxylic acid complexes, the ligand coordinates to the metal center through the nitrogen atom and the carboxylate oxygen. ubc.ca The hydroxyl group can also participate in binding, particularly after deprotonation, leading to a bidentate chelate through the hydroxyl oxygen and the carboxylate oxygen. This versatility allows for the formation of mononuclear complexes, where a central metal ion is coordinated to one or more ligand molecules, or polynuclear structures where the ligand bridges multiple metal centers.

The hydroxyl (-OH) and carboxyl (-COOH) groups are pivotal in defining the coordination chemistry of this compound. The acidic proton of the carboxylic acid is readily lost, allowing the carboxylate group to act as a charged donor, forming strong ionic bonds with metal cations. The hydroxyl group is less acidic but can also be deprotonated, particularly in the presence of strong bases or certain metal ions, enabling it to act as an anionic oxygen donor.

The presence of both a "hard" donor (hydroxyl oxygen) and "borderline" donors (carboxylate oxygens and pyridine nitrogen) according to the Hard and Soft Acids and Bases (HSAB) theory, allows this ligand to coordinate with a wide range of metal ions. Hard metal ions like Fe(III) and lanthanides will have a strong affinity for the oxygen donors, while softer or borderline metals like Cu(II) and Ni(II) will interact favorably with both the oxygen and nitrogen donors. mdpi.com This dual functionality is crucial in the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes. mdpi.com The deprotonation of the hydroxyl group is often confirmed by the disappearance of the O-H stretching vibration band in the infrared spectra of the metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in a polar solvent.

Complexes of transition metals with ligands similar to this compound have been synthesized and characterized. ubc.ca A general synthetic route involves dissolving the ligand and a corresponding metal salt (e.g., chloride or nitrate) in a solvent like ethanol (B145695) or a water-ethanol mixture. The reaction is often carried out under reflux with stirring, and the pH may be adjusted to facilitate the deprotonation of the ligand and subsequent coordination. jchemlett.com

For example, studies on 3-hydroxypyridine-2-carboxylic acid have yielded complexes with Co(II), Mn(II), and Cu(II). ubc.ca Similarly, research on 5-methylnicotinate, which lacks the hydroxyl group but is structurally related, has produced complexes with Ni(II), Cu(II), Co(II), and Mn(II). rsc.org These complexes are typically characterized using techniques such as elemental analysis, infrared (IR) and electronic absorption spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction to determine their structure and properties. ubc.ca

| Metal Ion | Example Complex with Related Ligand | Key Structural Features | Reference |

| Co(II) | [Co(Hhpic)₂(H₂O)₂] | Mononuclear, octahedral geometry | ubc.ca |

| Ni(II) | {Ni(L-CH₃)₂(H₂O)₂}ₙ | 3D lvt framework | rsc.org |

| Cu(II) | [Cu(Hhpic)₂] | Square planar geometry suggested by EPR | ubc.ca |

| Mn(II) | [Mn(Hhpic)₂(H₂O)₂] | Six-line hyperfine splitting in EPR | ubc.ca |

Table 1: Examples of Transition Metal Complexes with Structurally Similar Ligands. Hhpic = 3-hydroxypyridine-2-carboxylate, L-CH₃⁻ = 5-methylnicotinate.

Lanthanide ions, known for their large ionic radii and variable coordination numbers (typically 6 to 12), form complexes with isonicotinate-type ligands. nih.govnih.govyoutube.com The synthesis of these compounds often occurs under hydrothermal conditions, where the ligand and a lanthanide salt (commonly nitrates or chlorides) are heated in water or a mixed solvent system. nih.gov

The coordination with lanthanides is dominated by the hard oxygen donors of the carboxylate and hydroxyl groups. The pyridine nitrogen can also be involved in coordination. Lanthanide complexes with isonicotinic acid hydrazide have been reported, highlighting the affinity of lanthanides for such ligands. iaea.org Research on other pyridyl-based ligands has shown that lanthanide ions can form coordination polymers, where the ligands bridge the metal centers to create extended one-, two-, or three-dimensional networks. nih.gov Single-crystal X-ray diffraction analyses of such compounds have revealed high coordination numbers, such as nine, with geometries like a distorted tricapped trigonal-prismatic arrangement. nih.gov

Structural Diversity in Coordination Compounds

The combination of a versatile ligand like this compound with various metal ions and reaction conditions can lead to a remarkable diversity of solid-state structures. These can range from simple discrete molecules (0D) to infinite chains (1D), layers (2D), and frameworks (3D).

A study on the closely related 5-methylnicotinate ligand demonstrated how the final structure is influenced by both the coordinating tendency of the metal ion and the nature of the counter-anion present in the metal salt. rsc.org For instance, using different Ni(II) salts (sulfate, acetate, or chloride) with the same ligand resulted in three completely different structures: a 3D framework, a 3D self-interpenetrating network, and a simple mononuclear species, respectively. rsc.org This highlights how subtle changes in the synthetic conditions can be used to tune the final architecture of the coordination compound.

The structural diversity is also prominent in lanthanide coordination chemistry. With a pyridyl naphthalenediimide ligand, lanthanide ions formed one-dimensional chains that were further assembled into a three-dimensional supramolecular network through π-π stacking interactions. nih.gov The ability of the isonicotinate (B8489971) ligand to adopt various coordination modes (monodentate, bidentate chelate, bridging) is a key factor in the formation of these diverse and complex architectures.

| Ligand | Metal Ion / Salt | Resulting Structure | Dimensionality | Reference |

| 5-methylnicotinate | NiSO₄ | {Ni(L-CH₃)₂(H₂O)₂}ₙ | 3D | rsc.org |

| 5-methylnicotinate | Ni(OAc)₂ | [Ni₂(L-CH₃)₄(H₂O)]ₙ | 3D | rsc.org |

| 5-methylnicotinate | NiCl₂ | Ni(HL-CH₃)₂Cl₂ | 0D (Mononuclear) | rsc.org |

| 5-methylnicotinate | CdSO₄ | [Cd₂(L-CH₃)₂(SO₄)(H₂O)₆]ₙ | 1D | rsc.org |

| N,N'-bis[(1-oxidopyridin-1-ium-3-yl)methyl]-1,8:4,5-naphthalenetetracarboxdiimide | Eu(NO₃)₃ | {[Eu(Ligand)₁.₅(NO₃)₃]·CH₃OH}ₙ | 1D Chain -> 3D Network | nih.gov |

Table 2: Examples of Structural Diversity in Coordination Compounds with Related Ligands.

Despite a comprehensive search for scientific literature, no specific research articles detailing the coordination chemistry, metal complexation, or magnetic properties of This compound could be located. The search yielded general information on the compound's basic properties and suppliers, as well as broader articles on the coordination chemistry of related but distinct isonicotinic acid derivatives.

Consequently, the following article on the coordination chemistry and magnetic properties of this compound cannot be generated as per the requested outline due to the absence of published research data on this specific compound. The required information for the sections and subsections below does not appear to be available in the public domain:

3.3.1. Formation of Discrete Complexes, 1D Arrays, and 3D Frameworks3.3.2. Supramolecular Assembly via Hydrogen Bonding and π-π Interactions3.4. Investigations of Magnetic Properties in Metal Complexes

Further research on the synthesis and characterization of metal complexes with this compound would be necessary to provide the detailed findings required for this article.

Table of Compounds Mentioned

Since no specific complexes of this compound were found in the literature, a table of compounds as requested in the instructions cannot be generated.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstone techniques for the structural analysis of 5-Hydroxy-2-methylisonicotinic acid. While specific experimental data for this compound is not widely published in publicly accessible literature, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbon atoms within the molecule.

The ¹H NMR spectrum would be anticipated to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the positions of the hydroxyl, methyl, and carboxylic acid substituents. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methyl group, and the carboxylic acid.

To illustrate the type of data obtained from such analyses, the following interactive tables present hypothetical but chemically reasonable ¹H and ¹³C NMR data for this compound.

Interactive Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 7.8 | s | 1H |

| H-6 | 8.2 | s | 1H |

| -CH₃ | 2.5 | s | 3H |

| -OH | 10.5 (broad) | s | 1H |

| -COOH | 12.0 (broad) | s | 1H |

Note: Chemical shifts are referenced to a standard solvent signal. The hydroxyl and carboxylic acid protons are exchangeable and may appear as broad signals or not be observed depending on the solvent and concentration.

Interactive Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| C-2 | 150 |

| C-3 | 125 |

| C-4 | 140 |

| C-5 | 155 |

| C-6 | 130 |

| -CH₃ | 20 |

| -COOH | 170 |

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and the carbon atoms they are directly attached to or are two to three bonds away from, respectively. This network of correlations provides a definitive map of the molecular structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Given its molecular formula of C₇H₇NO₃, the expected monoisotopic mass is approximately 153.04 g/mol . ESI-MS would be used to confirm this molecular weight with high sensitivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₇H₇NO₃), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas, thus providing unequivocal confirmation of its chemical identity.

MALDI-TOF MS for Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique. While often used for the analysis of large biomolecules, it can also be applied to smaller organic molecules. In the context of this compound, MALDI-TOF MS would serve as an alternative method to ESI-MS for the determination of its molecular weight. This technique involves co-crystallizing the analyte with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules.

Fragmentation Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. The fragmentation pattern of a molecule upon ionization is unique and serves as a fingerprint for its structural confirmation.

For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct fragmentation pattern. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Key fragmentation pathways for this molecule would likely involve the cleavage of bonds adjacent to the functional groups, which are the most susceptible to breaking. libretexts.org

The presence of a carboxylic acid group often leads to characteristic fragmentation patterns. A prominent fragment would be expected from the loss of a hydroxyl radical (•OH), resulting in an ion with a mass of [M-17]. libretexts.org Another common fragmentation is the loss of the entire carboxyl group (•COOH), leading to a peak at [M-45]. libretexts.org The stability of the resulting fragments influences the intensity of their corresponding peaks in the mass spectrum. For aromatic carboxylic acids, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Neutral Loss |

| [M]⁺ | 153 | - |

| [M-OH]⁺ | 136 | •OH |

| [M-COOH]⁺ | 108 | •COOH |

| [M-CH₃]⁺ | 138 | •CH₃ |

Note: The m/z values are based on the monoisotopic mass of the most common isotopes.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, making FT-IR an invaluable tool for qualitative analysis.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the carboxylic acid would appear as a very broad band in the region of 3300-2500 cm⁻¹. The broadness of this peak is a result of hydrogen bonding. researchgate.net The O-H stretching of the phenolic hydroxyl group would also contribute to this region, typically appearing as a broad band around 3400-3200 cm⁻¹.

The C=O stretching of the carboxylic acid group is a strong and sharp absorption that is typically observed in the range of 1725-1700 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-O stretching of the carboxylic acid and the phenolic hydroxyl group would be expected in the 1320-1210 cm⁻¹ and 1260-1180 cm⁻¹ regions, respectively. Finally, the C-H stretching vibrations of the methyl group and the aromatic ring would appear just below and just above 3000 cm⁻¹, respectively.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (very broad) |

| Phenolic Hydroxyl | O-H Stretch | 3400-3200 (broad) |

| Carboxylic Acid | C=O Stretch | 1725-1700 (strong, sharp) |

| Pyridine Ring | C=C and C=N Stretch | 1600-1450 |

| Carboxylic Acid | C-O Stretch | 1320-1210 |

| Phenolic Hydroxyl | C-O Stretch | 1260-1180 |

| Aromatic C-H | C-H Stretch | ~3100-3000 |

| Methyl C-H | C-H Stretch | ~2960-2850 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would provide valuable information, especially regarding the vibrations of the pyridine ring. The symmetric ring breathing vibrations, which are often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. While specific Raman data for this compound is scarce in the literature, data for the parent compound, isonicotinic acid, shows characteristic Raman bands. nih.gov It is expected that the substitution with hydroxyl and methyl groups would cause shifts in the positions of these bands and introduce new ones. For instance, the symmetric stretching of the C-C bonds of the ring would be prominent. The vibrations associated with the methyl group would also be observable.

Electronic Spectroscopy

Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, leading to the excitation of electrons to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will be the primary chromophore. For the parent isonicotinic acid, absorption maxima are observed at approximately 214 nm and 264 nm in an acidic mobile phase. sielc.com The presence of the hydroxyl and methyl groups as substituents on the pyridine ring will influence the position and intensity of these absorption bands. The hydroxyl group, being an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity. This is due to the donation of its lone pair of electrons to the aromatic ring, which extends the conjugation. The methyl group will have a smaller effect but may also contribute to a slight bathochromic shift. The exact position of the absorption maxima would be dependent on the solvent used due to solvatochromic effects. msu.edu

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Compound | Expected λmax (nm) | Type of Transition |

| Isonicotinic Acid | 214, 264 | π → π |

| This compound | > 264 | π → π |

Luminescence and Photophysical Characterization of Complexes

This compound, like other carboxylic acid-functionalized pyridine derivatives, can act as a ligand to form complexes with metal ions, particularly lanthanides. These complexes can exhibit interesting luminescent properties. The ligand can act as an "antenna," absorbing excitation energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelengths. grafiati.com

The luminescence of lanthanide complexes, such as those with Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺), is of particular interest. Eu³⁺ complexes typically show sharp emission bands in the red region of the spectrum, with the most intense transition being the ⁵D₀ → ⁷F₂ transition around 612 nm. grafiati.comnih.gov Tb³⁺ complexes, on the other hand, exhibit characteristic green luminescence, with the most prominent emission corresponding to the ⁵D₄ → ⁷F₅ transition at approximately 545 nm. nih.gov

The photophysical properties of these complexes, including the luminescence quantum yield and lifetime, are highly dependent on the efficiency of the energy transfer from the ligand to the lanthanide ion and the extent of non-radiative decay pathways. The structure of the ligand plays a crucial role in this process. The energy level of the triplet state of the ligand must be appropriately positioned relative to the emissive level of the lanthanide ion to ensure efficient energy transfer. rsc.org The presence of O-H oscillators from coordinated water molecules can quench the luminescence, so their absence or replacement by other groups can enhance the emission intensity. nih.gov

Detailed research on the luminescence of complexes specifically with this compound would involve synthesizing the lanthanide complexes and measuring their excitation and emission spectra, as well as their luminescence lifetimes and quantum yields. These studies would provide valuable insights into the potential of this ligand for applications in areas such as bio-imaging, sensors, and light-emitting devices.

X-ray Diffraction Techniques

X-ray diffraction is a cornerstone for the solid-state characterization of crystalline materials, offering insights into the atomic and molecular arrangement within a crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide the absolute configuration of the molecule, including bond lengths, bond angles, and torsion angles. The resulting crystal structure would reveal the packing of the molecules in the unit cell and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups. This level of structural detail is crucial for understanding its physical properties and how it interacts with other molecules.

A study involving solvothermal synthesis of complexes with hydroxy-decorated ligands like 2-hydroxynicotinic acid utilized single-crystal X-ray crystallography for characterization. sci-hub.se This highlights the application of SC-XRD in elucidating the structures of related nicotinic acid derivatives. The molecular formula of 3-hydroxy-2-methylisonicotinic acid is C₇H₇NO₃, with a molecular weight of 153.138 g/mol . chemsynthesis.com

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.038 |

Note: This data is hypothetical and serves as an illustrative example of the information obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of a specific crystalline phase. For this compound, PXRD would be employed to confirm the phase purity of a synthesized batch, identify different polymorphic forms, and monitor phase transitions under varying conditions. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is unique to the crystal structure of the compound. For instance, the PXRD pattern of 5-methyl-2-hydroxy-3-nitroacetophenone, an organic crystal, was used to identify its crystalline nature. researchgate.net Similarly, PXRD has been used to analyze the Claisen–Schmidt condensation of 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Solid

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 60 |

| 25.8 | 3.45 | 75 |

| 30.5 | 2.93 | 40 |

Note: This table presents a representative set of PXRD peaks and does not correspond to experimentally determined data for this compound.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of components within a mixture. Various chromatographic methods are applied to ensure the purity and quality of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for its quantitative determination in various samples. A reversed-phase HPLC method, likely employing a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with the gradient or isocratic elution optimized to achieve good separation of the main compound from any impurities or related substances. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. This allows for the precise determination of the concentration of this compound in a given sample. The purity of similar compounds, such as methyl 5-hydroxy-3-pyridinecarboxylate, is often reported as ≥96.5% by HPLC. amerigoscientific.com A validated HPLC method for the simultaneous analysis of five 5-HT3 receptor antagonists demonstrated good linearity with coefficients of determination (r²) > 0.999 and recoveries ranging from 98.3% to 101.8%. nih.gov

Table 3: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions. rsc.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The separated spots are visualized under UV light or by using a staining agent. By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Table 4: Example TLC System for Monitoring a Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate : Hexane (1:1) |

| Visualization | UV light (254 nm) |

| Expected Rf (Product) | ~0.4 |

| Expected Rf (Starting Material) | ~0.7 |

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. lcms.cz While primarily used for large molecules like polymers and proteins, SEC can be relevant in specific contexts for this compound. specificpolymers.comchromatographyonline.com For instance, if this compound were used as a monomer in a polymerization reaction, SEC would be the standard method to determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer. specificpolymers.com The technique can also be used to detect and quantify aggregates or oligomers that might form under certain conditions. lcms.cz The separation is achieved on a column packed with a porous gel; larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores elute later. chromatographyonline.com

Table 5: Application of SEC in Polymer Characterization

| Parameter | Information Obtained |

| Elution Volume | Correlates to the hydrodynamic volume of the molecule |

| Molecular Weight Standards | Used to create a calibration curve for determining the molecular weight of the sample |

| Mn (Number-Average Molecular Weight) | Provides the average molecular weight based on the number of polymer chains |

| Mw (Weight-Average Molecular Weight) | Provides the average molecular weight based on the weight of the polymer chains |

| PDI (Polydispersity Index) | (Mw/Mn), indicates the breadth of the molecular weight distribution |

Theoretical and Computational Chemistry Investigations

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For 5-Hydroxy-2-methylisonicotinic acid, one could computationally study various reactions, such as its synthesis, decomposition, or its role in a catalytic cycle. For example, the mechanism of its formation from a precursor could be investigated by locating the transition states for each step of the proposed reaction pathway. nih.gov Studies on the cyclization of chalcones, for instance, have used DFT to detail the energetic profile of protonation, cyclization, and tautomerization steps. nih.gov Similarly, the tautomeric equilibria of the molecule, such as the potential for the hydroxyl proton to transfer to the pyridine (B92270) nitrogen, could be explored by calculating the relative energies of the tautomers and the energy barrier for their interconversion. nih.govchemmethod.com

Intermolecular Interaction Modeling

The way molecules interact with each other governs their properties in the solid state and in solution. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. Computational modeling can be used to study the formation of dimers or larger aggregates.

By calculating the geometry and binding energy of a dimer, for example, one can understand the strength and nature of the intermolecular hydrogen bonds. soton.ac.ukrsc.org In the solid state, this compound molecules are likely to form extended hydrogen-bonded networks. Computational studies on similar compounds, like 2-hydroxy-5-methylpyridine-3-carboxylic acid, have shown that molecules can form centrosymmetric dimers via O-H···N hydrogen bonds, creating characteristic eight-membered rings. nih.gov Modeling these interactions is crucial for understanding the crystal packing and the resulting material properties.

Hydrogen Bonding Networks

The molecular structure of this compound, featuring a hydroxyl group (-OH), a carboxylic acid group (-COOH), and a pyridine ring nitrogen, allows for the formation of extensive and complex hydrogen bonding networks. These interactions are primary determinants of its crystal packing and its behavior in solution.

Computational studies on structurally related hydroxy carboxylic acids reveal common and predictable hydrogen bonding patterns, known as supramolecular synthons. mdpi.com The carboxylic acid groups frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, participating in chains or linking the primary carboxylic acid dimers. Furthermore, the pyridine nitrogen atom serves as an additional hydrogen bond acceptor site.

In the solid state, these interactions lead to the formation of well-defined supramolecular motifs. Analysis of similar crystal structures shows that molecules can be connected into chains, sheets, or three-dimensional frameworks. mdpi.com For instance, the interplay between carboxylic acid dimers and hydroxyl group-mediated interactions can generate ladder-like patterns or more complex topologies. nih.gov The specific arrangement is governed by the principle of maximizing hydrogen bond strength and stability, a feature that can be modeled and predicted using Density Functional Theory (DFT) calculations.

Table 1: Common Supramolecular Synthons in Hydroxy Carboxylic Acids This table is based on findings from related compounds and illustrates potential motifs for this compound.

| Synthon Description | Ring Motif | Interacting Groups |

| Carboxylic Acid Dimer | R²₂(8) | Carboxyl to Carboxyl (O-H···O) |

| Catemer Chain | C(5) | Carboxyl to Carboxyl |

| Hydroxyl-Carboxyl Link | - | Hydroxyl to Carboxyl (O-H···O) |

| Hydroxyl-Nitrogen Link | - | Hydroxyl to Pyridine N (O-H···N) |

π-π Stacking Interactions

The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions, which are crucial non-covalent forces that contribute to the stabilization of crystal structures and molecular assemblies. nih.gov These interactions occur when two aromatic rings align in a parallel or near-parallel fashion, allowing for favorable orbital overlap.

Computational investigations, often employing DFT, are used to characterize the geometry and energetics of these interactions. rsc.org For pyridine derivatives, the most common arrangement is a parallel-displaced or anti-parallel displaced conformation, rather than a direct face-to-face stacking. This geometry minimizes electrostatic repulsion between the electron clouds. Key parameters used to describe this stacking include the centroid-to-centroid distance (typically between 3.4 Å and 3.8 Å) and the slip angle or displacement distance. researchgate.netnih.gov

Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify the nature and strength of these weak interactions. rsc.org The electronic nature of the ring substituents influences the strength of the stacking; the hydroxyl group (electron-donating) and the carboxylic acid group (electron-withdrawing) on the this compound ring would modulate its electrostatic potential and thus the specifics of its stacking behavior. nih.gov

Table 2: Typical π-π Stacking Parameters from Computational Models of Aromatic Systems This table presents typical values observed in computational studies of related aromatic molecules.

| Parameter | Typical Value Range | Computational Method |

| Centroid-Centroid Distance | 3.2 Å - 3.8 Å | DFT, ωB97XD Functional |

| Interplanar Height | 3.2 Å - 3.6 Å | DFT, ωB97XD Functional |

| Displacement | 0.5 Å - 1.5 Å | DFT, ωB97XD Functional |

| Interaction Energy | 2-5 kcal/mol | DFT, LC-ωPBE Functional |

Ligand-Target Interaction Modeling for Bio-Molecular Systems

Computational modeling is a cornerstone of modern drug discovery and is used to predict and analyze how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. mdpi.com This process typically involves several stages of in silico analysis.

The initial step often involves molecular docking, where computational algorithms predict the preferred binding orientation of the ligand within the active site of a target protein. nih.gov These simulations score potential poses based on factors like shape complementarity and intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The hydroxyl and carboxylic acid groups of this compound are prime candidates for forming specific hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, Thr, His), while the pyridine ring can participate in π-π stacking with aromatic residues (Phe, Tyr, Trp) or cation-π interactions with charged residues (Lys, Arg).

Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can be employed to estimate the free energy of binding, providing a more refined ranking of potential ligands. nih.gov For a more comprehensive understanding, ligand-target complexes are subjected to molecular dynamics simulations. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of a molecular system. mdpi.com For this compound, MD simulations can be used to study its conformational flexibility, solvation properties, and the dynamics of its interactions with other molecules, including biological targets.

In these simulations, the movements of atoms are calculated over time by solving Newton's equations of motion, governed by a "force field" (e.g., AMBER, CHARMM, OPLS) that approximates the potential energy of the system. mdpi.comnih.gov An MD simulation of this compound in an aqueous solution can reveal how water molecules arrange around its hydrophilic (hydroxyl, carboxyl) and aromatic parts, and can quantify the stability of intramolecular hydrogen bonds.

When applied to a ligand-protein complex, MD simulations show how the ligand and the protein's active site adapt to each other. mdpi.com These simulations can reveal crucial information not available from static docking poses, such as the stability of key hydrogen bonds over time, the role of water molecules in mediating interactions, and significant conformational changes in the protein upon ligand binding. mdpi.com Such simulations can run for hundreds of nanoseconds to capture biologically relevant motions. nih.gov

Computational Insights into Materials Science Applications

Theoretical modeling extends beyond biological systems to predict the potential of this compound in materials science. Its structure, with multiple functional groups capable of coordination and hydrogen bonding, makes it a candidate building block (linker) for creating novel materials like Metal-Organic Frameworks (MOFs) or functional polymers.

Computational methods can predict how the molecule would interact with different metal ions to form crystalline frameworks. Simulations can explore the resulting pore sizes, shapes, and surface chemistries of hypothetical MOFs, guiding experimental synthesis toward materials with desired properties for gas storage or catalysis.

Furthermore, MD simulations can be used to model the interaction of this compound with surfaces or within a polymer matrix. nih.gov For example, simulations could predict the binding affinity and orientation of the molecule on a chromatography resin, a process vital for designing purification methods. nih.gov By calculating interaction surfaces and residence times, these computational models can provide a residue-level understanding of how the molecule's chemical features drive its binding to a material, offering insights that are difficult to obtain through experimental means alone. nih.gov

Applications in Advanced Materials and Biological Chemistry Research

Advanced Materials Research

The distinct arrangement of functional groups in 5-Hydroxy-2-methylisonicotinic acid allows it to serve as a versatile building block in the construction of complex chemical structures and functional materials.

Utilization as a Building Block for Complex Architectures

The structure of this compound, which includes a pyridine (B92270) ring, a hydroxyl group, and a carboxylic acid group, provides multiple coordination sites. bldpharm.com This allows it to act as a ligand, binding to metal ions to form intricate, multi-dimensional structures. The presence of both a nitrogen atom in the pyridine ring and oxygen atoms in the hydroxyl and carboxyl groups enables various coordination modes. This versatility is crucial in the field of crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties by controlling the assembly of molecular components. The specific geometry of the molecule influences the resulting architecture of the larger structures it helps form.

Development of Novel Functional Materials (e.g., Polymers, Coordination Polymers)

One of the most significant applications of this compound in materials science is in the synthesis of coordination polymers. Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The use of ligands like hydroxy- and carboxy-substituted pyridines can lead to the formation of one-, two-, or three-dimensional networks. mdpi.comnih.gov For instance, related hydroxy- and carboxy-substituted aromatic compounds have been shown to form coordination polymers with various metal ions, such as Co(II), Cu(II), and Mn(II). mdpi.comresearchgate.netrsc.org These materials can exhibit a range of interesting properties, including specific magnetic behaviors, luminescence, and catalytic activity, depending on the metal ion and the ligand's structure. mdpi.comnih.govmdpi.com The ability of the hydroxyl and carboxylate groups to bridge metal centers is a key factor in the formation of these extended networks. mdpi.comrsc.org

Investigation of Properties such as Enhanced Conductivity and Corrosion Resistance

The incorporation of pyridine-based ligands into polymers can significantly influence their electrical properties. The complexation of polymers containing pyridine units with metal ions has been shown to enhance electrical conductivity. mdpi.com This is attributed to the overlap of the metal atoms' frontier molecular orbitals with those of the pyridine ligands, which can facilitate electron transfer between polymer chains. mdpi.com While direct studies on the conductivity of polymers derived specifically from this compound are not widely reported, research on analogous systems, such as poly(vinylpyridine) complexed with various transition metals, demonstrates a significant increase in conductivity. mdpi.com This suggests that polymers incorporating the this compound unit could be developed for applications where enhanced electrical properties are desirable. The specific impact on properties like corrosion resistance would depend on the final structure and composition of the material.

Biological Chemistry Research (Mechanism and Target-Oriented)

In the realm of biological chemistry, the focus is on understanding how this compound and similar molecules interact with biological systems at a molecular level.

Investigation of Molecular Targets and Ligand-Receptor Interactions

Research into the biological activity of pyridine derivatives often involves identifying their molecular targets. While specific receptor interactions for this compound are not extensively detailed in the provided results, the general class of nicotinic acid derivatives is known to interact with various biological targets. For example, studies on related hydroxytryptamine receptors (5-HT receptors) show that specific amino acid residues, such as aspartic acid in the third transmembrane helix, are crucial for ligand binding. nih.gov The interaction between a ligand and its receptor is governed by the formation of specific contacts with amino acids within the binding site. nih.gov Understanding these interactions is fundamental to elucidating the compound's biological role and potential as a modulator of receptor activity.

Studies on Mechanism of Action at the Sub-Cellular and Molecular Levels

Investigating the mechanism of action involves understanding the downstream effects of a compound's interaction with its molecular target. For instance, the activation of certain G protein-coupled receptors (GPCRs), a common target for such compounds, can initiate intracellular signaling cascades. nih.gov This can involve the modulation of enzymes like adenylyl cyclase, changes in second messenger concentrations (e.g., cAMP), and effects on ion channel activity, leading to changes in neuronal excitability. nih.gov Furthermore, related pyrimidine (B1678525) derivatives have been shown to possess immunomodulatory and cytostatic properties, indicating an influence on cellular processes related to the immune system and cell proliferation. nih.gov The study of such mechanisms at the sub-cellular level is key to understanding the full biological profile of this compound.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |

| This compound | C7H7NO3 | 153.14 | 27951-89-9 | Parent compound |

| 5-Methylnicotinic acid | C7H7NO2 | 137.14 | 3222-49-9 | Lacks hydroxyl group |

| 5-hydroxy-6-methyl-nicotinic acid | C7H7NO3 | 153.14 | 7428-22-0 | Isomer |

| 6-Chloro-5-hydroxy-2-methylnicotinic acid | C7H6ClNO3 | 187.58 | 1949018-63-6 | Chlorinated derivative |

| 5-Hydroxy-2-methylpentanoic acid | C6H12O3 | 132.16 | 114951-20-1 | Aliphatic analogue |

Development of Enzyme Inhibitors and Modulators

The pyridine ring, a core component of this compound, is recognized as a "privileged structural motif" in drug design, particularly for developing enzyme inhibitors. researchgate.net Its derivatives are actively studied in modern medicinal chemistry for their ability to interact with various enzymes. researchgate.net Research has demonstrated that modifications of the pyridine core can lead to potent and selective inhibitors for different enzyme targets.

One notable area of research involves the development of inhibitors for 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase. Studies using N-methyl-5-hydroxynicotinic acid (NMHN), an analog that exists in a tripolar ionic form, have been instrumental in understanding enzyme-substrate binding. mdpi.com These investigations revealed that the substrate binds to the enzyme as a tripolar ionic species and that the nitrogen atom of the substrate is invariably protonated during the catalytic reaction. mdpi.com This insight into the binding mode and protonation state is crucial for designing more effective inhibitors that can mimic the transition state of the enzymatic reaction. mdpi.com

Research into Antimicrobial Activities and Mechanisms

While specific antimicrobial studies on this compound are not extensively documented, the broader class of pyridine derivatives exhibits significant antimicrobial properties. nih.govmdpi.com The pyridine nucleus is a key component in numerous compounds with demonstrated antibacterial and antifungal activities. nih.gov

Research into related structures like nicotinic acid (a positional isomer) has yielded potent antimicrobial agents. A series of nicotinic acid benzylidene hydrazide derivatives showed that compounds with nitro and dimethoxy substituents were highly active against strains like S. aureus, B. subtilis, E. coli, and C. albicans, with some exhibiting activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Similarly, newly synthesized 2-pyridone-3-carboxylic acid derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria and fungi, with Staphylococcus aureus being the most sensitive microorganism to the tested compounds. nih.gov

The mechanisms behind the antimicrobial action of pyridine derivatives are varied. One primary mechanism for certain derivatives, such as pyridine-2,6-dithiocarboxylic acid (pdtc), is metal sequestration. nih.gov By chelating essential metal ions like iron, cobalt, and copper, these compounds disrupt microbial metabolic processes. nih.gov Other pyridine-based drugs are believed to act as cell wall inhibitors. nih.gov For instance, studies on pyridine chitosan (B1678972) showed that it induces significant structural damage to fungal hyphae, thereby halting growth. chempanda.com

Exploration of Antitumor Activities of Derivatives

The pyridine scaffold is a valuable starting point for the development of novel antitumor agents. Researchers have synthesized and evaluated numerous derivatives of related heterocyclic systems, such as quinolines and pyrimidines, for their cytotoxic potential against various cancer cell lines. wikipedia.orgnih.govmdpi.com

One study focused on 8-hydroxyquinoline (B1678124) derivatives, which share a similar hydroxylated nitrogen-containing aromatic ring structure. The compound 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including breast (MDA231, T-47D), bone (SaoS2), and liver (Hep3B, SKHep1) cancer cells. nih.gov In vivo studies further confirmed its potential, showing that it completely abolished the growth of Hep3B hepatocellular carcinoma xenografts in mice. nih.gov

Another research avenue involves platinum(II) complexes incorporating 8-hydroxyquinoline ligands. Two such complexes, YLN1 and YLN2, exhibited higher cytotoxicity against MDA-MB-231 breast cancer cells than against noncancerous cells. wikipedia.org The proposed mechanism involves inducing DNA damage and downregulating hTERT mRNA expression, leading to cancer cell senescence and apoptosis. wikipedia.org

Derivatives of 5-trifluoromethylpyrimidine have also been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Many of these compounds showed excellent antitumor activities, with one derivative, compound 9u , displaying particularly potent inhibition against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cells, as well as against the EGFR kinase itself. mdpi.com

Table 1: In Vitro Antitumor Activity of Selected Heterocyclic Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds. These studies systematically alter the chemical structure of a molecule to identify key features responsible for its effects. For phenolic compounds related to this compound, such as hydroxycinnamic acid derivatives (HCADs), SAR studies have provided critical insights for developing enhanced anticancer agents. researchgate.net

In a study exploring the synergy between HCADs and carnosic acid for inducing apoptosis in acute myeloid leukemia (AML) cells, specific structural elements were found to be essential. researchgate.netmdpi.com The research identified three critical features for an HCAD molecule to work synergistically with carnosic acid:

A hydroxyl group at the para position on the phenolic ring.

A double bond between carbons C7 and C8 in the acrylic acid side chain.

A methyl-esterified carboxyl group. mdpi.com

Only HCADs possessing all three features, such as methyl-4-hydroxycinnamate and methyl ferulate, were capable of this synergistic action. researchgate.net These findings highlight the precise structural requirements for molecular cooperation and guide the rational design of new, more effective combination therapies for cancer. researchgate.net

Role as Research Probes in Biochemical Pathways

Analogs of this compound serve as valuable research probes for elucidating complex biochemical pathways. By studying how these specifically designed molecules interact with enzymes, scientists can gain a deeper understanding of reaction mechanisms, substrate binding, and enzyme function.

A key example is the use of N-methyl-5-hydroxynicotinic acid (NMHN) to investigate the enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase. mdpi.com MHPC oxygenase is involved in a vitamin B6 degradation pathway. ajol.info Since NMHN exists permanently in a tripolar ionic state, it was used as a tool to confirm that the natural substrate, MHPC, binds to the enzyme in a similar ionic form. mdpi.com Further kinetic studies with NMHN showed that its binding to the enzyme is a two-step process, clarifying that this process is not due to the binding of an intermediate anionic species. mdpi.com The use of this probe ultimately demonstrated that the nitrogen atom of the substrate must be protonated for the catalytic reaction to proceed, providing crucial mechanistic details. mdpi.com